molecular formula C20H17BrN2O2S B10911710 N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B10911710
M. Wt: 429.3 g/mol
InChI Key: XIAWMSSUWPEXOR-HYARGMPZSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound that features a brominated thiophene ring, a hydrazide group, and a diphenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE typically involves the reaction of 5-bromo-2-thiophene carboxaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(5-bromo-2-thienyl)ethylidene]-2-nitrobenzohydrazide
  • N’-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide
  • 5-Bromo-2-hydroxy-N′-[(1E)-1-(2-thienyl)ethylidene]benzohydrazide

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated thiophene ring and the diphenylacetohydrazide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C20H17BrN2O2S/c1-14(17-12-13-18(21)26-17)22-23-19(24)20(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,25H,1H3,(H,23,24)/b22-14+

InChI Key

XIAWMSSUWPEXOR-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(S3)Br

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(S3)Br

Origin of Product

United States

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